molecular formula C6H12N2O4S B1340003 1-Ethyl-3-methylimidazolium hydrogen sulfate CAS No. 412009-61-1

1-Ethyl-3-methylimidazolium hydrogen sulfate

Cat. No.: B1340003
CAS No.: 412009-61-1
M. Wt: 208.24 g/mol
InChI Key: HZKDSQCZNUUQIF-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium hydrogen sulfate is an ionic liquid known for its excellent solvation ability, high thermal stability, and large solubility. It is commonly used as a versatile reagent in various applications, including as a solvent and reaction medium in chemical synthesis .

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-3-methylimidazolium hydrogen sulfate, also known as [EMIM][HSO4], is the bacterial cell membrane, specifically of the Gram-negative Escherichia coli . The compound interacts with the bacterial cell membrane, leading to effective bacterial killing .

Mode of Action

The mode of action of [EMIM][HSO4] involves its interaction with the bacterial cell membrane. The compound disrupts the integrity of the bacterial cell membrane, leading to bacterial cell lysis . This disruption is related to the imidazolium cation of the ionic liquids (ILs), which is responsible for their antimicrobial activity .

Biochemical Pathways

This disruption leads to bacterial cell lysis and death .

Pharmacokinetics

As an ionic liquid, it is known for its excellent solvation ability, high thermal stability, and large solubility . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of [EMIM][HSO4]'s action is the lysis and death of bacterial cells. By disrupting the integrity of the bacterial cell membrane, the compound causes the bacteria to lyse, or break apart . This leads to the death of the bacteria, making [EMIM][HSO4] an effective antimicrobial agent .

Action Environment

The action of [EMIM][HSO4] can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment. Additionally, [EMIM][HSO4] has been found to be highly antimicrobial even when incorporated in a polymeric matrix , suggesting that it retains its activity in various environments.

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium hydrogen sulfate plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to prepare gel polymer electrolyte membranes, enhancing ionic conductivity and electrochemical performance . The interactions between this compound and biomolecules are primarily based on its ability to form ionic bonds and hydrogen bonds, which facilitate the stabilization of reaction intermediates and transition states.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the dynamics of zinc ions in polymer electrolytes, which can impact cellular functions . The compound’s ability to alter the semi-crystalline nature of polymers and facilitate rapid ion transport can lead to changes in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ionic nature allows it to interact with various functional groups on enzymes and proteins, leading to changes in their activity. For example, it can enhance the electrochemical performance of gel polymer electrolyte membranes by altering the ionic interactions within the polymer matrix .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its high thermal stability and large solubility, which contribute to its stability in various experimental conditions . Long-term exposure to the compound may lead to degradation and changes in cellular function. Studies have shown that the inclusion of this compound in polymer matrices can alter their semi-crystalline nature, impacting their stability and performance over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance ionic conductivity and electrochemical performance without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including changes in cellular function and metabolism . Threshold effects and dose-dependent toxicity should be carefully evaluated in animal studies to determine the safe and effective dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form ionic and hydrogen bonds allows it to participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes can lead to changes in their activity and the overall metabolic pathways within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ionic nature facilitates its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s solubility and stability also play a role in its transport and distribution within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within cells. Its interactions with cellular components can influence its localization and the resulting biochemical effects .

Preparation Methods

1-Ethyl-3-methylimidazolium hydrogen sulfate is typically synthesized through a two-step process:

Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium hydrogen sulfate is unique due to its combination of high thermal stability, excellent solvation ability, and large solubility. Similar compounds include:

  • 1-Butyl-3-methylimidazolium hydrogen sulfate
  • 1-Ethyl-3-methylimidazolium ethyl sulfate
  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties but differ in their specific applications and effectiveness in various reactions .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.H2O4S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKDSQCZNUUQIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049300
Record name 1-Ethyl-3-methylimidazolium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412009-61-1
Record name 1-Ethyl-3-methylimidazolium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium hydrogen sulfate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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